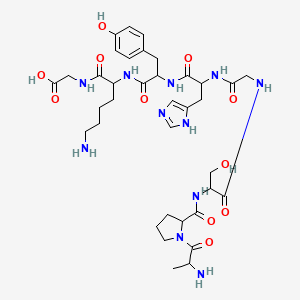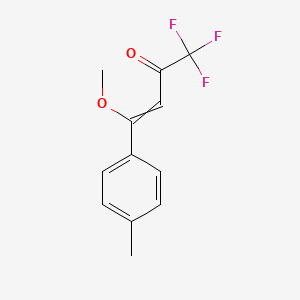
H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH” is a peptide composed of the amino acids Alanine (Ala), Proline (Pro), Serine (Ser), Glycine (Gly), Histidine (His), Tyrosine (Tyr), Lysine (Lys), and another Glycine (Gly) in the given order . It is also known as "bFGF inhibitory peptide" .
Synthesis Analysis
The synthesis of a peptide from its component amino acids involves overcoming two main obstacles. The first is statistical in nature, as a mixture of equal molar amounts of two amino acids would generate four different dipeptides . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .Molecular Structure Analysis
The backbone of a peptide chain is −C−C−N− where the middle C is the carbonyl C=O and C−N is the peptide bond . The peptide bond has two resonance contributors, which gives the peptide bond about 40% double bond character .Chemical Reactions Analysis
The protective amide should be easy to attach to amino acids. The protected amino group should not react under peptide forming conditions. The protective amide group should be easy to remove under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide can be determined by various factors such as its sequence, length, mass, isoelectric point (pI), net charge, and hydrophobicity .Eigenschaften
IUPAC Name |
2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N11O11/c1-20(38)36(58)47-12-4-6-28(47)35(57)46-27(18-48)32(54)40-16-29(50)43-26(14-22-15-39-19-42-22)34(56)45-25(13-21-7-9-23(49)10-8-21)33(55)44-24(5-2-3-11-37)31(53)41-17-30(51)52/h7-10,15,19-20,24-28,48-49H,2-6,11-14,16-18,37-38H2,1H3,(H,39,42)(H,40,54)(H,41,53)(H,43,50)(H,44,55)(H,45,56)(H,46,57)(H,51,52)/t20-,24-,25-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQAHFXAZPZCMK-HJJAOGADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N11O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)



![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)
![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)
![2-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582718.png)
